molecular formula C13H16N4O4 B5559460 2-(4-morpholinyl)-N'-(3-nitrobenzylidene)acetohydrazide

2-(4-morpholinyl)-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No.: B5559460
M. Wt: 292.29 g/mol
InChI Key: DEKDATTVODZUFH-NTEUORMPSA-N
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Description

2-(4-morpholinyl)-N’-(3-nitrobenzylidene)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a morpholine ring, a nitrobenzylidene group, and an acetohydrazide moiety, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-morpholinyl)-N’-(3-nitrobenzylidene)acetohydrazide typically involves the condensation reaction between 4-morpholinecarboxaldehyde and 3-nitrobenzaldehyde in the presence of acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 2-(4-morpholinyl)-N’-(3-nitrobenzylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-morpholinyl)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted hydrazides.

Scientific Research Applications

2-(4-morpholinyl)-N’-(3-nitrobenzylidene)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)-N’-(3-nitrobenzylidene)acetohydrazide involves its interaction with specific molecular targets. The nitrobenzylidene group can participate in redox reactions, while the morpholine ring and hydrazide moiety can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethyl-4-morpholinyl)-5-{3-nitrobenzylidene}-1,3-thiazol-4(5H)-one
  • 5-{3-nitrobenzylidene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Uniqueness

2-(4-morpholinyl)-N’-(3-nitrobenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-morpholin-4-yl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c18-13(10-16-4-6-21-7-5-16)15-14-9-11-2-1-3-12(8-11)17(19)20/h1-3,8-9H,4-7,10H2,(H,15,18)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKDATTVODZUFH-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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